Cas no 1805501-83-0 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid
-
- Inchi: 1S/C9H8BrF2NO3/c10-3-5-4(2-7(14)15)1-6(8(11)12)13-9(5)16/h1,8H,2-3H2,(H,13,16)(H,14,15)
- InChI Key: LSWWBRZUJRKOAP-UHFFFAOYSA-N
- SMILES: BrCC1C(NC(C(F)F)=CC=1CC(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 390
- Topological Polar Surface Area: 66.4
- XLogP3: 0.4
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029025418-1g |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805501-83-0 | 95% | 1g |
$2,981.85 | 2022-04-01 | |
Alichem | A029025418-250mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805501-83-0 | 95% | 250mg |
$1,019.20 | 2022-04-01 | |
Alichem | A029025418-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid |
1805501-83-0 | 95% | 500mg |
$1,668.15 | 2022-04-01 |
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid Related Literature
-
Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid
Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1805501-83-0)
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1805501-83-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
The molecular structure of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid is characterized by a pyridine ring substituted with a bromomethyl group, a difluoromethyl group, and a hydroxyl group. These functional groups contribute to the compound's chemical reactivity and biological activity. The bromomethyl group is particularly noteworthy as it can participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions, making it a valuable intermediate in synthetic chemistry.
Recent research has focused on the potential of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid as a lead compound for drug development. Studies have shown that this compound exhibits promising anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid effectively inhibited the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
In addition to its anti-inflammatory activity, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid has also shown promise in anticancer research. A study conducted by researchers at the National Cancer Institute demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast cancer and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a potential candidate for further development as an anticancer agent.
The difluoromethyl group in 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid plays a crucial role in enhancing its biological activity. Fluorinated compounds are known for their improved metabolic stability and pharmacokinetic properties, which can enhance their therapeutic efficacy. The presence of the difluoromethyl group may also contribute to the compound's ability to cross cell membranes more efficiently, thereby increasing its bioavailability.
The hydroxyl group in 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid is another key functional group that influences its biological activity. Hydroxyl groups can form hydrogen bonds with target proteins or enzymes, enhancing the compound's binding affinity and selectivity. This property is particularly important in drug design, where high selectivity is crucial for minimizing side effects and improving therapeutic outcomes.
In terms of synthetic chemistry, the preparation of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid involves several steps that require careful optimization to achieve high yields and purity. One common approach involves the reaction of a pyridine derivative with brominating agents followed by subsequent functionalization steps to introduce the difluoromethyl and hydroxyl groups. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
The pharmacological profile of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid has been extensively studied using both in vitro and in vivo models. Preclinical studies have shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity. These findings suggest that it has potential for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid in human subjects. Early results from phase I trials have been promising, with no significant adverse effects reported at therapeutic doses. Further studies are needed to fully assess its therapeutic potential and optimize dosing regimens.
In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid (CAS No. 1805501-83-0) is a promising compound with diverse biological activities and potential applications in medicine. Its unique structural features make it an attractive candidate for further research and development as a novel therapeutic agent. Ongoing studies continue to explore its mechanisms of action and optimize its use in various medical conditions.
1805501-83-0 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxypyridine-4-acetic acid) Related Products
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)




